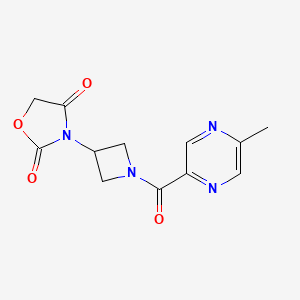

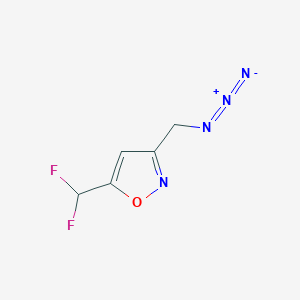

3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

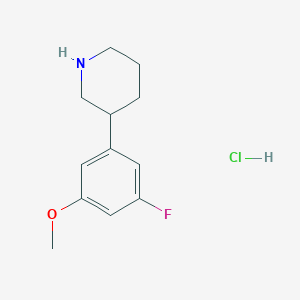

The compound “3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups, including a pyrazine ring, an azetidine ring, and an oxazolidine ring . Pyrazine is a heterocyclic aromatic organic compound, while azetidine and oxazolidine are types of heterocyclic amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that azetidin-2-one derivatives have been synthesized as part of the development of new antibiotics . The azetidin-2-one ring is a key component of life-saving penicillin and cephalosporin antibiotics .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The rigidity of spirocyclic compounds, such as this one, often leads to a decrease in the conformational entropy penalty when interacting with potential molecular targets .Applications De Recherche Scientifique

Tautomerism and Structural Analysis

Research on compounds related to "3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione" involves studying their tautomeric forms and structural characteristics. For instance, the study of benzoid–quinoid tautomerism in Schiff bases and their structural analogs, including azomethine imides, has provided insights into the existence of these compounds in planar tricarbonyl tautomeric forms stabilized by intramolecular hydrogen bonding. This structural analysis contributes to a deeper understanding of the chemical properties and reactivity of such compounds (Popova et al., 2016).

Agricultural Fungicides

Derivatives similar to the mentioned compound have been developed into new classes of agricultural fungicides. Famoxadone, a compound within the oxazolidinone class, demonstrates excellent control over plant pathogens, showcasing the potential of such derivatives in improving agricultural productivity and plant health (Sternberg et al., 2001).

Chemical Synthesis and Transformations

The exploration of oxazolidine-2,4-diones and their synthetic pathways has been a subject of interest. Research into flash vacuum pyrolysis of these compounds at high temperatures has revealed mechanisms for CO2 extrusion, offering valuable insights into high-temperature chemical reactions and the formation of related structures (Aitken & Thomas, 2002).

Synthetic Methodologies

Innovative synthetic methodologies involving 1,3-oxazolidine-2,4-diones have been developed for the preparation of compounds with potential pharmaceutical applications. These methodologies include versatile synthesis techniques and the exploration of new reaction pathways, demonstrating the compound's utility in organic synthesis (Merino et al., 2010).

Photophysical Properties

The study of photochromic azomethine imines based on 5-phenylpyrazolidin-3-one reveals interesting photophysical properties, such as reversible isomerization under light exposure and interaction with ions. These findings open up possibilities for developing new materials with light-responsive characteristics (Bren et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-7-2-14-9(3-13-7)11(18)15-4-8(5-15)16-10(17)6-20-12(16)19/h2-3,8H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKYPLNCVHSNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)

![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)

![N~6~-(1,3-benzodioxol-5-yl)-N~6~-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466808.png)

![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)

![Methyl (4aR,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2466817.png)